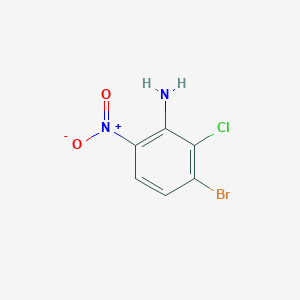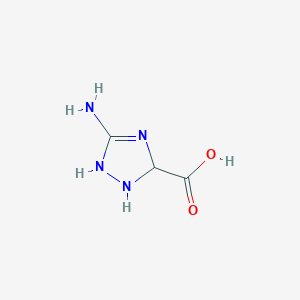
3-Bromo-2-chloro-6-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-6-nitroaniline: is an aromatic compound that belongs to the class of nitroanilines. It is characterized by the presence of bromine, chlorine, and nitro groups attached to an aniline ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-6-nitroaniline typically involves a multi-step process:
Nitration: The starting material, such as 2-chloroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated product is then subjected to bromination using bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2-chloro-6-nitroaniline can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.
Reduction: Formation of 3-Bromo-2-chloro-6-aminoaniline.
Oxidation: Formation of nitroso or further nitrated products.
Scientific Research Applications
Chemistry: 3-Bromo-2-chloro-6-nitroaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development.
Medicine: The compound is explored for its potential therapeutic properties, particularly in the development of antimicrobial and anticancer agents.
Industry: It is used in the manufacture of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-6-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and halogens can influence its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
- 2-Bromo-4-chloro-6-nitroaniline
- 3-Bromo-2-nitroaniline
- 2-Chloro-4-nitroaniline
Comparison: 3-Bromo-2-chloro-6-nitroaniline is unique due to the specific positioning of the bromine, chlorine, and nitro groups on the aniline ring. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C6H4BrClN2O2 |
|---|---|
Molecular Weight |
251.46 g/mol |
IUPAC Name |
3-bromo-2-chloro-6-nitroaniline |
InChI |
InChI=1S/C6H4BrClN2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2 |
InChI Key |
YSSOLHHCWPVQJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B13114595.png)



![6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13114622.png)



